kuwanon J

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

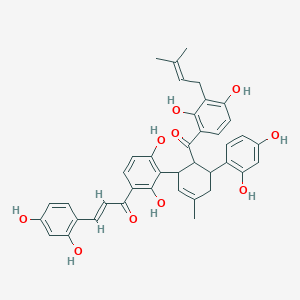

Kuwanon J is a naturally occurring flavonoid compound found in the mulberry tree (Morus species). . This compound has attracted significant attention due to its complex structure and remarkable biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kuwanon J involves a biosynthesis-inspired asymmetric Diels-Alder cycloaddition mediated by a chiral VANOL-boron Lewis acid. This process includes regioselective Schenck ene reaction, reduction, and dehydration to realize a biomimetic dehydrogenation for the generation of the required diene precursor . The enantioselective total synthesis of this compound has been accomplished using this concise synthetic strategy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the production is carried out in research laboratories using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions: Kuwanon J undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Kuwanon J has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemists.

Medicine: this compound has shown potential in cancer therapy by inhibiting tumor cell proliferation and inducing apoptosis. It also has applications in treating other diseases due to its bioactive properties.

Mechanism of Action

Kuwanon J exerts its effects through various molecular targets and pathways. For instance, in tumor cells, this compound inhibits NF-κB activity, leading to reduced cell proliferation and increased apoptosis . It interacts with mitochondrial and endoplasmic reticulum membranes, inducing the production of reactive oxygen species (ROS) and disrupting normal cellular functions . This ultimately results in the activation of apoptotic signaling pathways and cell death.

Comparison with Similar Compounds

- Kuwanon G

- Kuwanon I

- Kuwanon R

- Mulberrofuran G

- Albanol B

Comparison: Kuwanon J is unique among these compounds due to its specific structural features and biological activities. While other kuwanons and mulberrofuran derivatives also exhibit significant bioactivities, this compound’s ability to strongly inhibit NF-κB activity and its potent anti-tumor effects make it particularly noteworthy .

Properties

CAS No. |

83709-26-6 |

|---|---|

Molecular Formula |

C40H38O10 |

Molecular Weight |

678.7 g/mol |

IUPAC Name |

(E)-1-[3-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C40H38O10/c1-20(2)4-9-26-32(44)14-12-28(38(26)48)40(50)36-29(25-10-8-24(42)19-35(25)47)16-21(3)17-30(36)37-33(45)15-11-27(39(37)49)31(43)13-6-22-5-7-23(41)18-34(22)46/h4-8,10-15,17-19,29-30,36,41-42,44-49H,9,16H2,1-3H3/b13-6+ |

InChI Key |

KBAPHKOHTBBCTO-AWNIVKPZSA-N |

Isomeric SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=C(C=C(C=C5)O)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=C(C=C(C=C5)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.